molecular formula C24H36O5 B1459921 Mutilin 11,14-Diacetate CAS No. 14431-61-9

Mutilin 11,14-Diacetate

Cat. No. B1459921
CAS RN: 14431-61-9
M. Wt: 404.5 g/mol
InChI Key: OXLXWJXULUVNMW-JAPZEOGFSA-N
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Description

Mutilin 11,14-Diacetate is derived from Pleuromutilin , an antibiotic substance produced by the basidiomycetes Pleurotus mutilus . It is a fascinating chemical compound widely used in scientific research, including drug development, organic synthesis, and molecular biology.


Synthesis Analysis

Mutilin 11,14-Diacetate is derived from Pleuromutilin . Pleuromutilin is an antibiotic substance produced by the basidiomycetes Pleurotus mutilus .


Molecular Structure Analysis

The molecular structure of Mutilin 11,14-Diacetate is described as (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopentacycloocten-5,8-diyl Diacetate .

Scientific Research Applications

Antibacterial Activity

“Mutilin 11,14-Diacetate” is a derivative of the tricyclic diterpene fungal metabolite (+)-pleuromutilin . Pleuromutilin and its derivatives have been found to inhibit the growth of predominantly Gram-positive pathogens . This makes “Mutilin 11,14-Diacetate” a potential candidate for antibacterial research.

Drug Development

“Mutilin 11,14-Diacetate” has been used in the development of new drugs. For example, 14‑O‑[(4,6‑Diaminopyrimidine‑2‑yl)thioacetyl] mutilin (DPTM) is a promising drug candidate with excellent antibacterial activity against Gram‑positive bacteria . The structure of “Mutilin 11,14-Diacetate” could be modified to create new compounds with improved antibacterial activities .

Organic Synthesis

“Mutilin 11,14-Diacetate” can be used in organic synthesis. A modular and enantioselective synthesis of the pleuromutilin antibiotics has been reported, which involves the convergent union of an enimide with a bifunctional iodoether . This process can be used to synthesize “Mutilin 11,14-Diacetate” and other pleuromutilin derivatives .

Reference Material

“Mutilin 11,14-Diacetate” can be used as a reference material in scientific research . High-quality reference materials are essential for accurate and reliable results in analytical chemistry.

Proficiency Testing

“Mutilin 11,14-Diacetate” can be used in proficiency testing . Proficiency testing is a method of checking the performance of a laboratory by comparing its test results with those of other laboratories. This helps to ensure the accuracy and reliability of the laboratory’s testing methods.

Quality Control

“Mutilin 11,14-Diacetate” can be used in quality control . In the pharmaceutical industry, quality control is crucial to ensure the safety and efficacy of drugs. “Mutilin 11,14-Diacetate” can be used as a standard to check the quality of other substances.

Mechanism of Action

Pleuromutilin, from which Mutilin 11,14-Diacetate is derived, binds to the 50S ribosomal subunit of bacteria and disrupts protein synthesis . This unique antibacterial mechanism has stimulated many researchers to modify it to tackle multidrug-resistant bacterial infections .

Safety and Hazards

Mutilin 11,14-Diacetate is classified as harmful if swallowed . In case of ingestion, it is recommended to rinse the mouth and not induce vomiting, and to call for a doctor immediately . It is also recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLXWJXULUVNMW-JAPZEOGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutilin 11,14-Diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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